molecular formula C24H16N2 B7770734 4,7-Diphenyl-1,10-phenanthroline CAS No. 68309-97-7

4,7-Diphenyl-1,10-phenanthroline

Cat. No.: B7770734
CAS No.: 68309-97-7
M. Wt: 332.4 g/mol
InChI Key: DHDHJYNTEFLIHY-UHFFFAOYSA-N
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Description

4,7-Diphenyl-1,10-phenanthroline is a chemical compound belonging to the class of phenanthrolines. It is characterized by the presence of two phenyl groups attached at the 4 and 7 positions of the 1,10-phenanthroline structure. This compound is known for its applications in various fields, including organic electronics and analytical chemistry .

Biochemical Analysis

Biochemical Properties

Bathophenanthroline is used as an Electron Transport / Hole Blocking Layer (ETL / HBL) in organic electronic devices . It has a µe of about 3.0 x 10 -4 cm 2 V −1 s −1 and is solution-processable . It is soluble in organic solvents and slightly soluble in acidic aqueous solutions .

Cellular Effects

It is known that the compound plays a crucial role in the operation of organic electronics , which suggests that it may influence cellular processes related to electron transport.

Molecular Mechanism

Bathophenanthroline enables the formation of intermolecular charge-transfer states at the interface between electron donating (D) and accepting (A) materials . This suggests that it may interact with biomolecules in a way that facilitates electron transfer, although specific binding interactions have not been documented.

Temporal Effects in Laboratory Settings

Bathophenanthroline is stable under normal conditions . It has a loss of 0.5% TGA, >240ºC (weight loss)

Transport and Distribution

Given its solubility in organic solvents , it may be able to cross cell membranes and distribute within the cell.

Subcellular Localization

Given its role in electron transport , it may localize to areas of the cell where redox reactions are taking place.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Diphenyl-1,10-phenanthroline can be synthesized through several methods. One common approach involves the use of 4-phenyl-8-nitroquinoline as a starting material. This compound is reduced to 4-phenyl-8-aminoquinoline, which is then subjected to a Skraup reaction in the presence of iodine, potassium iodide, acetic acid, and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions: 4,7-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,7-Diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline
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InChI

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H
Source PubChem
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InChI Key

DHDHJYNTEFLIHY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5
Source PubChem
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Molecular Formula

C24H16N2
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Related CAS

68399-83-7 (sulfate[1:1])
Record name Bathophenanthroline
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DSSTOX Substance ID

DTXSID7061857
Record name 4,7-Diphenyl-1,10-phenanthroline
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Molecular Weight

332.4 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name Bathophenanthroline
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CAS No.

1662-01-7, 68309-97-7
Record name 4,7-Diphenyl-1,10-phenanthroline
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Record name 4,7-Diphenyl-1,10-phenanthroline, nickel complex, tetrafluoroborate
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Record name 1,10-Phenanthroline, 4,7-diphenyl-
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Record name Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)nickel(2+) bis[tetrafluoroborate(1-)]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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